Cyclohexane-1,4-dicarbonyl dichloride
Description
Cyclohexane-1,4-dicarbonyl dichloride (CAS RN: 13170-66-6) is a reactive organochloride with the molecular formula C₈H₁₀Cl₂O₂ and a molecular weight of 209.066 g/mol . It is synthesized via the reaction of trans-cyclohexane-1,4-dicarboxylic acid with oxalyl chloride or the Vilsmeier-Haack reagent, achieving yields up to 97% . The compound exists in cis and trans isomeric forms, with the trans isomer exhibiting a melting point of 65–66°C and a characteristic IR carbonyl stretch at 1790 cm⁻¹ . Its primary application lies in polymer synthesis and as an intermediate in organic reactions due to its high electrophilicity.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYZWJVMWWWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291864 | |
| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-66-6 | |
| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexane dicarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hexahydroterephthaloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride .
Industrial production methods often involve the use of anhydrous iron(III) chloride as a catalyst. The reaction is conducted at elevated temperatures (125-130°C) using a solution of 4-(trichloromethyl)benzoic acid in anhydrous chlorobenzene. This method yields a high percentage of the target compound .
Chemical Reactions Analysis
Hexahydroterephthaloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexane-1,4-dicarboxylic acid.
Polymerization: It can be used in polycondensation reactions to form polyesters and polyamides.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles like amines and alcohols. The major products formed from these reactions are amides, esters, and polymers .
Scientific Research Applications
Hexahydroterephthaloyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyesters and polyamides.
Biology: It is used in the preparation of biologically active compounds and drug intermediates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers .
Comparison with Similar Compounds
Substituent Variations on the Cyclohexane Ring
Cyclohexane-1,4-dicarbonyl dichloride shares structural similarities with alkyl-substituted cyclohexanecarbonyl chlorides. Key analogues include:
Key Observations :
- Substituent Effects : Longer alkyl chains (e.g., hexyl, octyl) increase hydrophobicity, reducing solubility in polar solvents and lowering melting points compared to the parent dichloride .
- Reactivity : The 1,4-dicarbonyl dichloride exhibits higher reactivity in nucleophilic acyl substitutions due to two electrophilic sites, enabling crosslinking in polymer chemistry .
Isomerism and Conformational Effects
- Cis vs. Trans Isomers :
- The trans isomer of this compound adopts a diequatorial conformation, minimizing steric strain and enhancing stability .
- In contrast, cis-cyclohexane-1,4-dicarboxylic acid (CAS RN: 619-81-8), a precursor, has axial substituents that introduce steric hindrance, affecting its reactivity in subsequent chlorination reactions .
Functional Group Comparisons
- Cyclohexane-1,4-dicarbonitrile (C₈H₁₂N₂):
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